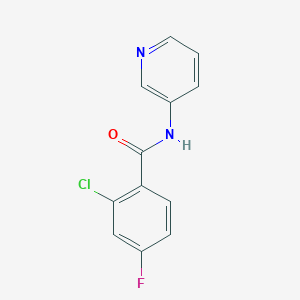

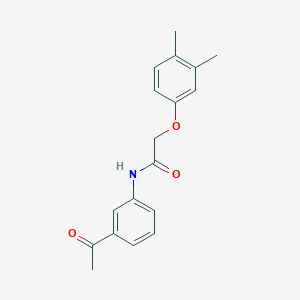

2-chloro-4-fluoro-N-3-pyridinylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-chloro-4-fluoro-N-3-pyridinylbenzamide is a compound of interest due to its structural complexity and potential utility in various chemical and pharmaceutical applications. Its unique combination of halogen atoms and a pyridinyl group attached to a benzamide core makes it a valuable subject for study in organic synthesis and chemical property analysis.

Synthesis Analysis

The synthesis of halogenated N-pyridinylbenzamide derivatives, including structures similar to this compound, involves intramolecular cyclization mechanisms. A study by Park et al. (2001) explored the photoreaction of 2-halo-N-pyridinylbenzamides, revealing a mechanism involving phenyl radical intramolecular arylation assisted by n-complexation of chlorine radical, leading to high yields of photocyclized products (Park et al., 2001).

Molecular Structure Analysis

Quantum chemical calculations, including Ab Initio and DFT, along with Hirshfeld surface analysis, provide insights into the molecular structure of chloro-fluoro-pyrimidine derivatives. Gandhi et al. (2016) confirmed the molecular structure of a related compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, through X-ray diffraction, demonstrating the importance of weak intermolecular interactions in stabilizing the crystal structure (Gandhi et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of this compound and related compounds can be influenced by the presence of halogen atoms. Wu et al. (2022) described the synthesis of halogen-rich intermediates for constructing pentasubstituted pyridines, highlighting the versatility of halogenated pyridines in medicinal chemistry research (Wu et al., 2022).

Physical Properties Analysis

The physical properties, such as solubility and melting point, are crucial for the practical application of chemical compounds. While specific studies on this compound are not available in the provided research, general principles suggest that the presence of halogen atoms and the pyridinyl group could influence these properties through interactions with solvents and changes in molecular packing.

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and electrophiles, are affected by the electronic structure of this compound. Zhou et al. (2018) demonstrated the regioselective fluorination of pyridines, indicating that the fluorination reaction's outcome can be significantly influenced by the pyridine's substitution pattern (Zhou et al., 2018).

安全和危害

作用机制

Target of Action

Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

Similar compounds have been found to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra , indicating that they may inhibit the growth and proliferation of this bacterium.

属性

IUPAC Name |

2-chloro-4-fluoro-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O/c13-11-6-8(14)3-4-10(11)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXFCWUJITUVML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-[1-(dimethylamino)ethyl]-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5364833.png)

![3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5364845.png)

![5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5364846.png)

![N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide](/img/structure/B5364852.png)

![4-benzoyl-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5364861.png)

![N-cyclopropyl-1'-[(3-cyclopropylisoxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364864.png)

![N-(2,4-difluorophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5364891.png)

![4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5364936.png)

![N-{4-[(dimethylamino)sulfonyl]benzyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5364943.png)